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Compound of Interest

Compound Name: N-acetyl-N-phenylacetamide

Cat. No.: B073641

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-N-phenylacetamide, also known as diacetanilide, is a tertiary amide of significant
interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a phenyl
ring and two acetyl groups attached to a nitrogen atom, imparts a unique reactivity profile that
is leveraged in the synthesis of various organic compounds and explored in the design of novel
therapeutic agents. This guide provides a comprehensive overview of the reactivity of N-acetyl-
N-phenylacetamide, detailing its synthesis, key reactions, and the influence of electronic
effects on its chemical behavior. It is intended to serve as a technical resource for researchers,
scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental
to studying its reactivity. The key data for N-acetyl-N-phenylacetamide are summarized
below.[1]
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Property Value
Chemical Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS Number 1563-87-7
Appearance Solid

Melting Point 38 °C

1H NMR (ppm)

~2.1 (s, 6H, -COCHs), ~7.2-7.5 (m, 5H, Ar-H)

13C NMR (ppm)

~26 (CHs), ~130 (Ar-C), ~140 (Ar-C), ~172
(C=0)

IR (cm™2)

~1700-1650 (C=0 stretch)

Mass Spec (m/z)

Molecular lon [M]* at 177, key fragments at 135,
93, 77, 43

Synthesis of N-acetyl-N-phenylacetamide and its

Derivatives

The primary synthetic route to N-acetyl-N-phenylacetamide involves the acetylation of N-

phenylacetamide (acetanilide). This reaction can be achieved using various acetylating agents.

General Experimental Protocol for Synthesis

Materials:

N-phenylacetamide (acetanilide)

Acetic anhydride or Acetyl chloride

Inert solvent (e.g., dichloromethane, chloroform)

Base (e.g., sodium bicarbonate, triethylamine)

Anhydrous magnesium sulfate or sodium sulfate
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Procedure:

Dissolve N-phenylacetamide in an inert solvent in a round-bottom flask equipped with a
reflux condenser and a magnetic stirrer.

« Add the acetylating agent (acetic anhydride or acetyl chloride) to the solution. If using acetyl
chloride, the reaction may be performed at a lower temperature.

e Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

o Carefully quench the excess acetylating agent by the slow addition of a saturated aqueous
solution of a weak base like sodium bicarbonate until effervescence ceases.

o Separate the organic layer and wash it with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

o Purify the crude N-acetyl-N-phenylacetamide by recrystallization or column
chromatography.[1]

The synthesis of substituted N-acetyl-N-phenylacetamides can be achieved by starting with
the corresponding substituted anilines, which are first acetylated to the respective N-
phenylacetamides and then subjected to a second acetylation.[2]

Key Reactions and Reactivity

The reactivity of N-acetyl-N-phenylacetamide is primarily centered around the amide
functionality and the aromatic phenyl ring.

Hydrolysis
Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic
acid and an amine. In the case of N-acetyl-N-phenylacetamide, hydrolysis results in N-
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phenylacetamide and acetic acid, or further to aniline and acetic acid under more forcing
conditions. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Workflow

Proton transfer Formation of a Elimination of -H* N-phenylacetamide +
good leaving group N-phenylacetamide Acetic Acid

N-acetyl-N-phenylacetamide HsO* Protonation of H20 Nucleophilic attack
yI-N-pheny carbonyl oxygen by water

Click to download full resolution via product page
Caption: Acid-catalyzed hydrolysis of N-acetyl-N-phenylacetamide.

Base-Catalyzed Hydrolysis Workflow
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Caption: Base-catalyzed hydrolysis of N-acetyl-N-phenylacetamide.

Influence of Substituents on Reactivity

The rate of hydrolysis and other reactions of N-acetyl-N-phenylacetamide can be significantly
influenced by the presence of substituents on the phenyl ring. The electronic nature of these
substituents, whether electron-donating or electron-withdrawing, alters the electron density at
the reaction center.

The Hammett equation, log(k/ko) = pa, provides a quantitative measure of these electronic
effects. In this equation, k and ko are the rate constants for the substituted and unsubstituted
reactants, respectively, o is the substituent constant that depends on the nature and position of
the substituent, and p is the reaction constant that reflects the sensitivity of the reaction to

substituent effects.

A study on the alkaline hydrolysis of a series of para-substituted acetanilides provides insight
into the reactivity of N-acetyl-N-phenylacetamide derivatives.[3]
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. Rate Constant (k) x 105 (L
Substituent (para) Hammett Constant (o)
mol~* s~*) at 25°C

-NO2 110 0.78
-COCHs 18.6 0.50
-CHO 30.2 0.42
H 43 0.00
-OCHs 2.1 -0.27
-CHs 25 -0.17
-NH> 0.6 -0.66

Data adapted from a study on acetanilides as a model system.[3]

A positive p value for this reaction indicates that electron-withdrawing groups accelerate the
reaction by stabilizing the developing negative charge in the transition state of the rate-
determining step (nucleophilic attack by hydroxide). Conversely, electron-donating groups
decelerate the reaction.

Potential Role in Biological Signaling Pathways

While N-acetyl-N-phenylacetamide itself is not widely reported as a direct modulator of
signaling pathways, its structural motif is present in a variety of biologically active molecules.
Furthermore, related compounds have been shown to influence cellular signaling.

A notable example is 2-phenylacetamide, a compound structurally related to the hydrolysis
product of N-acetyl-N-phenylacetamide. Studies have demonstrated that 2-phenylacetamide
can inhibit renal fibrosis by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling
pathway.[4] This pathway is a crucial regulator of cell proliferation, differentiation, and
apoptosis. The inhibition of this pathway by 2-phenylacetamide suggests that molecules with a
phenylacetamide core may have the potential to interfere with cellular signaling cascades.

Logical Relationship of Phenylacetamides and MAPK Pathway Inhibition
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Caption: Potential inhibitory link of phenylacetamides to the MAPK pathway.

Given that N-acetyl-N-phenylacetamide can be hydrolyzed to N-phenylacetamide, it is
plausible that it could serve as a prodrug, releasing a biologically active phenylacetamide
derivative in vivo. This warrants further investigation into the metabolic fate of N-acetyl-N-
phenylacetamide and its potential effects on signaling pathways like MAPK.

Conclusion

N-acetyl-N-phenylacetamide is a versatile molecule with a rich chemistry. Its reactivity is
dominated by the amide functional groups, which are susceptible to hydrolysis, and the phenyl
ring, which can be functionalized to modulate the molecule's properties. The electronic effects
of substituents on the phenyl ring play a crucial role in determining the rate of its reactions, a
phenomenon that can be quantified using the Hammett equation. While its direct role in
biological signaling is not yet well-defined, the activity of structurally related compounds
suggests that the N-phenylacetamide scaffold is a promising starting point for the design of
new therapeutic agents that target specific signaling pathways. This guide provides a
foundational understanding of the reactivity of N-acetyl-N-phenylacetamide, which can aid
researchers and drug development professionals in their efforts to synthesize and utilize this
and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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